molecular formula C13H14ClNO B1369215 3-Phenoxybenzylamine hydrochloride CAS No. 376637-85-3

3-Phenoxybenzylamine hydrochloride

Cat. No. B1369215
M. Wt: 235.71 g/mol
InChI Key: WMFHUUKYIUOHRA-UHFFFAOYSA-N
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Description

3-Phenoxybenzylamine hydrochloride is a chemical compound with the empirical formula C13H14ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 3-Phenoxybenzylamine hydrochloride is 235.71 . The SMILES string representation of the molecule is Cl.NCc1cccc(Oc2ccccc2)c1 .


Physical And Chemical Properties Analysis

3-Phenoxybenzylamine hydrochloride is a solid . Its molecular weight is 235.71 . The SMILES string representation of the molecule is Cl.NCc1cccc(Oc2ccccc2)c1 .

Scientific Research Applications

Synthesis and Biological Activity

  • N-methyl-N-phenyl-3-phenoxyphenylamidine Synthesis : A study by Popov et al. (2013) demonstrates the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, which is predicted to have high biological activities like anti-tumor, anti-cancer, and anti-thrombosis effects. This compound is synthesized from 3-phenoxybenzyl acid ethylimidate hydrochloride, a derivative of 3-phenoxybenzonitrile, showcasing potential pharmaceutical applications (Popov, Korchagina, & Karataeva, 2013).

Hepatoprotective Properties

  • Hepatoprotector Activity of Hydrophilic Derivatives : Dyubchenko et al. (2006) synthesized hydrophilic derivatives based on alkylsubstituted phenols, including compounds related to 3-phenoxybenzylamine hydrochloride. Some of these compounds showed pronounced hepatoprotector activity in models of toxic hepatitis, indicating potential in liver protection research (Dyubchenko et al., 2006).

Synthesis of Biologically Active Molecules

  • 3-(Phenylmethoxy)phenol Synthesis : Research by Yadav and Badure (2008) on the synthesis of 3-(phenylmethoxy)phenol, an intermediate for various biologically active molecules, involves a compound structurally related to 3-phenoxybenzylamine hydrochloride. This synthesis uses phase transfer catalysis, highlighting a method for producing biologically relevant compounds (Yadav & Badure, 2008).

Chemical Synthesis Applications

  • Novel Synthesis Methods : A study by Shi et al. (2005) explored the synthesis of N-hydroxylacridine derivatives in water using triethylbenzylammonium chloride, showing the relevance of compounds similar to 3-phenoxybenzylamine hydrochloride in facilitating chemical reactions (Shi, Mou, Zhuang, & Wang, 2005).

Safety And Hazards

3-Phenoxybenzylamine hydrochloride is classified as Acute Tox. 3 Oral . It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It is harmful if inhaled and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

(3-phenoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHUUKYIUOHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590025
Record name 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxybenzylamine hydrochloride

CAS RN

376637-85-3
Record name Benzenemethanamine, 3-phenoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376637-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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